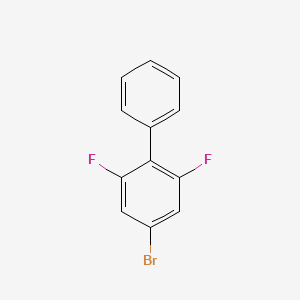

4-Bromo-2,6-difluorobiphenyl

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H7BrF2 |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

5-bromo-1,3-difluoro-2-phenylbenzene |

InChI |

InChI=1S/C12H7BrF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

WLIROJDVBFBOOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2F)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2,6 Difluorobiphenyl

Retrosynthetic Analysis and Strategic Disconnections for Biphenyl (B1667301) Core Construction

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For biaryl compounds, the most logical and common strategic disconnection involves cleaving the C-C single bond connecting the two aromatic rings. nih.govnih.gov This approach simplifies the complex target molecule into two separate aryl fragments that can be joined using a cross-coupling reaction.

In the case of 4-Bromo-2,6-difluorobiphenyl, this disconnection leads to two possible sets of synthons (hypothetical fragments). A particularly effective strategy involves disconnecting the molecule into a nucleophilic aryl organometallic species and an electrophilic aryl halide. This leads to precursors such as a phenyl-organometallic reagent and 1,4-dibromo-2,6-difluorobenzene, or more strategically, 4-bromo-2,6-difluorophenylboronic acid and an aryl halide like bromobenzene (B47551). This latter approach is central to the widely used Suzuki-Miyaura coupling reaction. nih.govnih.gov Such disconnections are considered "structurally obvious" as they prune pendant functionalities down to a core scaffold. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-C bonds, particularly for biaryl structures. nih.govresearchgate.net The Suzuki-Miyaura coupling, which utilizes an organoboron compound (typically a boronic acid or ester) and an organohalide, is one of the most versatile and widely employed methods. mdpi.comtcichemicals.com This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the general commercial availability and stability of the boronic acid reagents. tcichemicals.comgre.ac.uk

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). nih.govnih.gov

Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium(II) center, displacing the halide and forming a new intermediate (Ar-Pd-Ar'). This step is typically facilitated by a base. nih.govuwindsor.ca

Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govnih.gov

Role of Boronic Acid Derivatives (e.g., 4-Bromo-2,6-difluorophenylboronic acid) in Synthetic Pathways

In the context of synthesizing this compound, the key reagent of 4-bromo-2,6-difluorophenylboronic acid serves as the organoboron coupling partner in the Suzuki-Miyaura reaction. nih.govnih.gov This molecule provides the substituted phenyl ring that will form one half of the final biphenyl product.

The boronic acid functional group is crucial for the transmetalation step. gre.ac.uk A base is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻). nih.govnih.gov This boronate complex then efficiently transfers its aryl group to the palladium center. The stability, low toxicity, and ease of synthesis and handling of boronic acids make them highly valuable intermediates in organic chemistry. nih.gov The synthesis of this compound would typically involve the coupling of 4-bromo-2,6-difluorophenylboronic acid with an unfunctionalized aryl halide, such as bromobenzene or iodobenzene, in the presence of a palladium catalyst and a base.

Optimization of Catalytic Systems, Ligand Architectures, and Reaction Conditions

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent can dramatically impact reaction rates, yields, and the scope of applicable substrates. researchgate.netresearchgate.net

Catalytic System Components and Their Functions

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Ligand | Phosphine (B1218219) derivatives (e.g., PPh₃, SPhos, XPhos) | Stabilizes the Pd catalyst, modulates its reactivity, and facilitates oxidative addition and reductive elimination. Bulky, electron-rich ligands are often required for challenging couplings. nih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation and neutralizes the acid produced during the cycle. nih.govresearchgate.net |

| Solvent | Toluene, Dioxane, DMF, THF, often with water | Solubilizes reactants and influences catalyst activity. Aqueous mixtures are common. researchgate.net |

| Temperature | Room Temperature to >100 °C | Affects reaction kinetics; higher temperatures can increase reaction rates but may also lead to side reactions. mdpi.comresearchgate.net |

For the synthesis of sterically hindered biaryls, such as those with ortho-substituents like the fluorine atoms in the target molecule, the ligand architecture is particularly critical. nih.gov Bulky biaryl monophosphine ligands (e.g., SPhos) have demonstrated high efficacy in these transformations. nih.govresearchgate.net These ligands promote the formation of the active monoligated palladium complex, stabilize the catalyst, and accelerate the rate-limiting reductive elimination step. nih.gov The optimization process often involves screening various combinations of these components to identify the ideal conditions for a specific substrate pairing. researchgate.net

Regioselectivity and Stereocontrol Considerations in Biaryl Coupling Reactions

Regioselectivity , which refers to the control of which atoms form a bond, is generally straightforward in Suzuki-Miyaura reactions. The bond forms specifically between the carbon atom previously attached to the halogen in the organohalide and the carbon atom previously attached to the boron in the organoboron reagent. Thus, by using 4-bromo-2,6-difluorophenylboronic acid and a simple phenyl halide, the regiochemistry of the product is predetermined by the starting materials. acs.org

Stereocontrol becomes a critical consideration for biaryl compounds that are sufficiently crowded at the ortho positions to exhibit hindered rotation around the C-C single bond connecting the two rings. This phenomenon, known as atropisomerism , results in non-superimposable, mirror-image conformers (enantiomers). While this compound itself is not chiral, the principles of stereocontrol are paramount in the synthesis of related, more complex biaryls. Enantioselective variants of the Suzuki-Miyaura reaction have been developed using chiral ligands that can control the stereochemical outcome of the coupling, yielding one atropisomer preferentially. acs.org The stereoselectivity of the coupling can be dependent on the specific ligand used, with some catalyst systems leading to retention of configuration and others causing inversion. beilstein-journals.org

Synthesis of Key Precursors and Strategic Functional Group Interconversions

Synthetic Routes to Halogenated Benzaldehydes (e.g., 4-Bromo-2,6-difluorobenzaldehyde)

Halogenated benzaldehydes are versatile intermediates in organic synthesis. chemimpex.com They can be converted into a variety of other functional groups, making them valuable building blocks. For instance, 4-Bromo-2,6-difluorobenzaldehyde is a direct precursor that can be transformed into 4-bromo-2,6-difluorophenylboronic acid.

A common method for the synthesis of 4-Bromo-2,6-difluorobenzaldehyde involves the directed ortho-metalation (formylation) of a simpler precursor. One reported procedure starts with 1-bromo-3,5-difluorobenzene (B42898). chemicalbook.com This starting material is treated with a strong base, such as n-butyllithium in the presence of diisopropylamine, to selectively deprotonate the position between the two fluorine atoms. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group, affording the desired product after workup and purification. chemicalbook.comrug.nlacs.org This method provides a direct and efficient route to this key halogenated benzaldehyde (B42025) intermediate. chemicalbook.com

Preparation of Halogenated Anilines (e.g., 4-Bromo-2,6-difluoroaniline) as Synthetic Intermediates

The synthesis of this compound often commences with the preparation of the crucial intermediate, 4-bromo-2,6-difluoroaniline (B33399). This halogenated aniline (B41778) serves as a foundational building block for the subsequent construction of the biphenyl scaffold. A common and effective method for the synthesis of 4-bromo-2,6-difluoroaniline is the direct bromination of 2,6-difluoroaniline.

Detailed research has outlined a procedure where a solution of bromine in glacial acetic acid is added dropwise to a stirred solution of 2,6-difluoroaniline, also in glacial acetic acid. The reaction is typically conducted at a controlled temperature, often below 25°C, to manage the exothermic nature of the reaction and to minimize the formation of byproducts. After the addition is complete, the mixture is stirred at room temperature for a period to ensure the reaction goes to completion.

The work-up procedure involves the addition of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by the addition of sodium acetate (B1210297) and water. The product is then isolated by filtration. For purification, the crude product can be dissolved in a suitable organic solvent, such as ether, and washed with aqueous solutions of sodium hydroxide (B78521) and water to remove any acidic impurities. Finally, the solvent is removed under reduced pressure, and the product can be further purified by steam distillation to yield a colorless solid.

| Reactant/Reagent | Role | Exemplary Quantity |

|---|---|---|

| 2,6-difluoroaniline | Starting Material | 101.5 g (0.79 mol) |

| Bromine | Brominating Agent | 127.0 g (0.79 mol) |

| Glacial Acetic Acid | Solvent | 750 mL |

| Sodium Thiosulfate | Quenching Agent | 50 g |

| Sodium Acetate | Buffering Agent | 125 g |

Methodologies for Nitrile Formation in Related Biphenyl Systems

The introduction of a nitrile group onto a biphenyl scaffold can be a valuable transformation, providing a handle for further functionalization into groups such as carboxylic acids, amides, or amines. Several classical and modern methodologies can be employed for this purpose.

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a nitrile. This two-step process first involves the diazotization of an aromatic amine, such as an aminobiphenyl derivative, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. The resulting diazonium salt is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas. The yield in the Sandmeyer reaction is generally found to be better than in the related Gattermann reaction.

The Rosenmund-von Braun reaction offers a more direct approach for the cyanation of aryl halides. In this reaction, an aryl halide, such as a bromobiphenyl derivative, is heated with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine. While effective, this method can require high temperatures (150-250 °C), which may not be suitable for substrates with sensitive functional groups. Modifications to this reaction, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80-120 °C).

More contemporary methods for nitrile formation often involve palladium- or nickel-catalyzed cyanation reactions. These methods typically employ a source of cyanide, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium or nickel catalyst and a suitable ligand. Zinc cyanide is often favored due to its lower toxicity compared to alkali metal cyanides. These catalytic methods generally offer milder reaction conditions and broader functional group tolerance compared to the classical methods.

| Methodology | Starting Material | Key Reagents | General Conditions |

|---|---|---|---|

| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺; CuCN | Low temperature diazotization, then reaction with CuCN |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | High temperature (can be lowered with additives) |

| Palladium-catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | Generally milder conditions |

Exploration of Alternative C–C Bond Formation Strategies for Substituted Biphenyl Scaffolds

While the Suzuki coupling is a widely used and powerful tool for the synthesis of biphenyls, several alternative carbon-carbon bond formation strategies can be employed, particularly for the synthesis of sterically hindered or otherwise challenging substituted biphenyls like this compound.

The Ullmann reaction is a classical method that involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations have been developed that utilize palladium or nickel catalysts, which can proceed under milder conditions. For the synthesis of unsymmetrical biphenyls, one of the aryl halides is typically used in excess. The Ullmann coupling can be a viable option for the synthesis of sterically hindered polychlorinated biphenyls, although yields may be lower compared to palladium-catalyzed methods like the Suzuki coupling.

The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which often allows for faster reactions and can be effective for the coupling of sterically demanding substrates. Organozinc reagents are also known for their good functional group tolerance. For the synthesis of a substituted biphenyl, an arylzinc reagent would be coupled with an aryl halide in the presence of a suitable catalyst.

The Hiyama coupling utilizes an organosilane as the organometallic coupling partner in a palladium-catalyzed reaction with an organic halide. A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). A limitation of this method is that the fluoride activator can cleave silicon-based protecting groups that may be present in the molecule. Nevertheless, the Hiyama coupling offers a valuable alternative to other cross-coupling reactions.

| Reaction | Organometallic Reagent | Electrophile | Catalyst/Promoter | Key Features |

|---|---|---|---|---|

| Ullmann Reaction | - (Aryl Halide) | Aryl Halide | Copper (classical), Pd/Ni (modern) | Useful for symmetrical biphenyls; can require harsh conditions. |

| Negishi Coupling | Organozinc | Aryl Halide/Triflate | Palladium or Nickel | High reactivity of organozinc reagent; good functional group tolerance. |

| Hiyama Coupling | Organosilane | Aryl Halide/Triflate | Palladium | Requires activation of C-Si bond, often with fluoride. |

Mechanistic and Reactivity Studies of 4 Bromo 2,6 Difluorobiphenyl

Elucidation of Reaction Pathways for Bromine Substitution

The carbon-bromine bond in 4-Bromo-2,6-difluorobiphenyl is the primary site for chemical transformations aimed at elaborating the biphenyl (B1667301) structure. These transformations predominantly follow two major pathways: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. byjus.com The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this stage. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance or induction, thereby lowering the activation energy of the reaction. byjus.comlibretexts.org In this compound, the two fluorine atoms at the ortho positions act as potent EWGs due to their high electronegativity. This inductive effect significantly increases the electrophilicity of the carbon atom attached to the bromine, making the ring susceptible to nucleophilic attack. The electron-withdrawing fluorine atoms enhance the electrophilicity at the bromine-bearing site, facilitating SNAr reactions. While fluorine itself can be a leaving group in SNAr, in this molecule, the bromine atom is the typical leaving group in such substitutions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an excellent handle for such transformations. ossila.com Common reactions include the Suzuki, Ullmann, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. For this compound, this provides a versatile route to synthesize more complex, unsymmetrical biaryl compounds. The catalytic cycle, shown below, generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond of the final product.

The efficiency of Suzuki couplings can be influenced by steric hindrance near the reaction site, which may necessitate the use of bulky phosphine (B1218219) ligands to promote the reaction. smolecule.com

Other Coupling Reactions:

Ullmann Coupling: A classical method that uses copper to facilitate the formation of biphenyl derivatives, often requiring harsh reaction conditions.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, which is an effective route for synthesizing arylamines from this compound.

Table 1: Overview of Transition Metal-Catalyzed Reactions for this compound

| Reaction Name | Catalyst System (Typical) | Reactant Partner | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Arylboronic Acid | C-C | Substituted Biphenyls |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand (e.g., XPhos) | Amine | C-N | Arylamines |

| Ullmann Coupling | Copper (Cu) | Various Nucleophiles | C-C, C-O, C-N | Biphenyls, Diaryl ethers, Arylamines |

Influence of Fluoro-Substituents on Aromatic Reactivity and Reaction Regiochemistry

The two fluorine atoms at the C2 and C6 positions exert a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). rsc.orgnih.gov In this compound, the two fluorine atoms pull electron density away from the aromatic ring, which has several consequences:

Increased Electrophilicity: The withdrawal of electron density makes the entire aromatic ring more electron-deficient and thus more susceptible to attack by nucleophiles, which is a key factor in promoting SNAr reactions at the C4 position.

Stabilization of Intermediates: The strong inductive effect helps to stabilize the negatively charged Meisenheimer complex formed during an SNAr reaction, thereby lowering the activation energy and increasing the reaction rate. byjus.com

Acidity and Basicity: The electron-withdrawing nature of fluorine decreases the basicity of any potential amine derivatives and increases the acidity of protons on the ring. rsc.org

Although fluorine possesses lone pairs that can participate in a positive resonance effect (+R), which donates electron density to the ring, its inductive effect is overwhelmingly dominant in influencing reactivity in most cases. nih.gov

The placement of fluorine atoms at the positions ortho to the biphenyl linkage introduces significant steric effects.

Conformational Restriction: The steric repulsion between the ortho-fluorine atoms and the adjacent phenyl ring forces a twisted conformation. This dihedral angle between the two phenyl rings is larger than in an unsubstituted biphenyl, leading to a more rigid structure.

Barrier to Rotation: The presence of ortho substituents creates a higher energy barrier for rotation around the central aryl-aryl bond. researchgate.net This restricted rotation can influence the molecule's ability to adopt the planar transition state required for certain reactions.

Shielding of the Reaction Center: The ortho-fluorines can sterically hinder the approach of bulky reagents, particularly the large metal-ligand complexes used in cross-coupling reactions. This can affect reaction rates and may require the use of specialized, less bulky catalysts or more forcing reaction conditions. smolecule.com

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Bromine (Br) | C4 | Weakly deactivating (-I > +R) | Moderate | Acts as a good leaving group in substitution and coupling reactions. ossila.com |

| Fluorine (F) | C2, C6 | Strongly deactivating (-I) | Moderate | Activates the ring for SNAr; restricts biphenyl rotation; can hinder catalyst approach. nih.gov |

Kinetics and Thermodynamic Considerations in Reactions Involving the Biphenyl Core

The rates and outcomes of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

For a reaction to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. msuniv.ac.in In the substitution reactions of this compound, the thermodynamic driving force is often the formation of a stronger bond to carbon than the C-Br bond being broken. For example, the formation of new C-C or C-N bonds is typically an energetically favorable process.

Kinetically, the reaction rate is determined by the activation energy—the energy required to reach the transition state. msuniv.ac.in For SNAr reactions, the rate is enhanced by the electronic stabilization of the anionic Meisenheimer intermediate by the ortho-fluorine atoms. For transition metal-catalyzed reactions, the rate-determining step can often be the initial oxidative addition of the palladium catalyst to the C-Br bond. The strength of this bond and the steric accessibility of the reaction site are critical kinetic factors. While a thermodynamically favorable reaction may produce a more stable product, the reaction may proceed slowly if the activation energy is high. msuniv.ac.in Conversely, a less stable, "kinetically controlled" product may form faster if its reaction pathway has a lower activation energy. msuniv.ac.in In many preparative reactions of this compound, conditions are optimized to favor the formation of the desired thermodynamically stable product.

Sophisticated Spectroscopic and Structural Characterization of 4 Bromo 2,6 Difluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are fundamental for the initial structural verification of 4-Bromo-2,6-difluorobiphenyl.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the difluorobromophenyl ring would appear as a triplet, while the protons on the unsubstituted phenyl ring would exhibit multiplets corresponding to ortho, meta, and para positions. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this would include signals for the carbon atoms directly bonded to bromine and fluorine, the carbons in the biphenyl (B1667301) linkage, and the remaining aromatic carbons. The chemical shifts of the carbons attached to the electronegative fluorine atoms would be significantly different from the others.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It is expected to show a single signal for the two equivalent fluorine atoms at the 2 and 6 positions. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring.

Table 1: Predicted NMR Data for this compound (Note: The following data are illustrative examples and not experimentally determined values.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (Phenyl) | 7.30 - 7.60 | Multiplet |

| ¹H (Difluorobromophenyl) | 7.10 - 7.30 | Triplet |

| ¹³C (C-Br) | ~120 | Singlet |

| ¹³C (C-F) | ~160 (doublet) | Doublet |

| ¹⁹F | -100 to -120 | Singlet |

Two-dimensional NMR techniques are employed to establish the precise connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons, helping to assign the signals from the individual phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. This would definitively link the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the two phenyl rings and confirming the positions of the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-F and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-Br bond, in particular, often gives a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Table 2: Expected Vibrational Spectroscopy Bands for this compound (Note: The following data are illustrative examples and not experimentally determined values.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1300 - 1100 | IR |

| C-Br Stretch | 700 - 500 | IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. It also provides information about the fragmentation pattern of the molecule upon ionization, which can aid in structural elucidation. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a distinctive M and M+2 pattern for the molecular ion peak.

The fragmentation of this compound under mass spectrometry conditions would likely involve the loss of the bromine atom and potentially the fluorine atoms or cleavage of the biphenyl linkage.

X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. A key structural feature of biphenyl systems is the dihedral angle between the two aromatic rings, which would be accurately determined. Furthermore, this technique would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-π stacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands are influenced by the substituents on the phenyl rings. The presence of the bromine and fluorine atoms can cause shifts in the absorption maxima compared to unsubstituted biphenyl.

Computational Chemistry and Theoretical Analysis of 4 Bromo 2,6 Difluorobiphenyl

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 4-Bromo-2,6-difluorobiphenyl, DFT calculations would provide significant insights into its conformational preferences, electronic characteristics, and reactivity.

Geometry Optimization, Conformational Analysis, and Torsional Barriers

The geometry of a biphenyl (B1667301) derivative is largely defined by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic effects favoring planarity for optimal π-orbital overlap.

In the case of this compound, the two fluorine atoms at the ortho positions (2 and 6) would create significant steric strain, forcing the phenyl rings to adopt a non-planar conformation. Geometry optimization using DFT would identify the lowest energy conformation, which is expected to have a significant dihedral angle. For comparison, the calculated dihedral angle for 4,4′-dibromo-2,2′,6,6′-tetrafluorobiphenyl is a key parameter. The barrier to rotation around the central C-C bond, known as the torsional barrier, can also be calculated by mapping the energy of the molecule as a function of the dihedral angle. This provides information on the flexibility of the molecule.

Table 1: Illustrative Torsional Angle Data for an Analogous Compound

| Compound | Method/Basis Set | Calculated Torsional Angle (°) |

|---|---|---|

| 2,2'-difluorobiphenyl (B165479) | MP2/6-31G* | 59.8 |

This table presents data for analogous compounds to illustrate the expected outcomes for this compound.

Electronic Structure Analysis, Including Frontier Molecular Orbital (HOMO-LUMO) Energies and Band Gaps

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO is the band gap, which is an indicator of the molecule's chemical stability and reactivity. A large band gap suggests high stability and low reactivity. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Illustrative HOMO-LUMO Data for a Related Biphenyl Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| 4,4'-difluorobiphenyl | -6.85 | -0.54 | 6.31 |

This table presents data for related compounds to illustrate the expected outcomes for this compound.

Calculation and Visualization of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the electronegative fluorine and bromine atoms, as well as the π-systems of the phenyl rings. Regions of positive potential would be expected around the hydrogen atoms.

Quantum Chemical Descriptors and Their Correlation with Reactivity and Other Properties

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Illustrative Quantum Chemical Descriptors for a Halogenated Aromatic Compound

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.695 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.155 |

This table provides illustrative values for a generic halogenated aromatic compound.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, revealing important intramolecular interactions.

In this compound, NBO analysis could elucidate hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the phenyl rings. This analysis also provides atomic charges, offering a more detailed view of the charge distribution than the MEP surface alone.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts) through Computational Models

Computational models can predict spectroscopic data, which can be compared with experimental results to validate the computational model and aid in the interpretation of spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These calculated frequencies correspond to specific molecular motions (stretching, bending, etc.).

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. These predictions are valuable for assigning peaks in experimental NMR spectra.

Table 4: Illustrative Predicted Spectroscopic Data for a Fluorinated Biphenyl

| Parameter | Predicted Value |

|---|---|

| C-F Stretch (cm⁻¹) | 1150-1250 |

| C-Br Stretch (cm⁻¹) | 550-650 |

| ¹⁹F NMR Chemical Shift (ppm) | -110 to -140 (relative to CFCl₃) |

This table presents typical ranges for spectroscopic data of related compounds.

Analysis of Non-Planarity and Dihedral Angles in Biphenyl Systems: Theoretical and Experimental Comparisons

The spatial arrangement of the two phenyl rings in biphenyl and its derivatives is a cornerstone of their conformational analysis. Unlike what a simple two-dimensional representation might suggest, biphenyl systems are rarely planar. The rotation around the central carbon-carbon single bond is hindered by steric interactions between the ortho-substituents on the adjacent rings. This rotation is defined by the dihedral angle (torsion angle), which is the angle between the planes of the two aromatic rings. The degree of this non-planarity is fundamental to the molecule's chemical and physical properties.

In the case of this compound, the presence of two fluorine atoms at the ortho positions (2 and 6) of one phenyl ring introduces significant steric hindrance. This forces the molecule into a twisted, non-planar conformation. The steric repulsion between the ortho-fluorine atoms and the ortho-hydrogens of the adjacent ring makes a planar arrangement energetically unfavorable. nih.gov The size and electronic nature of these ortho-substituents are the primary determinants of the equilibrium dihedral angle and the energy barrier to rotation around the inter-ring bond. libretexts.orgresearchgate.net

Computational chemistry provides powerful tools to predict and analyze these conformational preferences. Methods such as Density Functional Theory (DFT) are widely used to calculate the potential energy surface as a function of the dihedral angle, allowing for the determination of the lowest energy conformation. researchgate.netresearchgate.net These theoretical calculations can accurately model the steric and electronic effects that govern the molecular geometry. For instance, studies on 2,2'-difluorobiphenyl have shown a significant destabilization of the planar conformation due to the repulsive interaction between the two fluorine atoms. nih.gov For this compound, computational models would predict a large dihedral angle to minimize the steric clash involving the bulky ortho-fluorine substituents.

Experimental techniques provide crucial validation for these theoretical predictions. X-ray crystallography is the most direct method for determining the solid-state structure of molecules, including the precise measurement of dihedral angles. researchgate.net For example, the crystal structure of a related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, revealed a dihedral angle of 40.6°. nih.govnih.gov Similarly, an X-ray diffraction study of 4-bromo-4'-nitrodiphenyl determined its dihedral angle to be 35°. bath.ac.uk While these values are for different molecules, they experimentally confirm that substituted biphenyls adopt non-planar structures. Dynamic NMR spectroscopy is another experimental method used to measure the energy barriers for rotation in solution, which are directly related to the stability of the non-planar ground state. researchgate.net

A comparison between theoretical and experimental data is essential for a comprehensive understanding. Computational methods allow for the exploration of conformational landscapes that may be difficult to probe experimentally, while experimental data provide the definitive benchmark for validating theoretical models. Discrepancies can arise due to differences in the physical state (gas phase for many calculations vs. solid or solution phase for experiments) and the approximations inherent in computational methods. However, a strong correlation between calculated and measured values enhances the predictive power of theoretical chemistry. researchgate.netresearchgate.net

The following table presents a comparison of dihedral angles for biphenyl and some of its derivatives, as determined by theoretical calculations and experimental methods, to illustrate the impact of substitution on molecular planarity.

| Compound | Method | Dihedral Angle (°) |

| Biphenyl | Experimental (Ground State) | ~42 - 45 |

| 4-bromo-4'-nitrodiphenyl | Experimental (X-ray) | 35 |

| 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile | Experimental (X-ray) | 40.6 |

| 2,2'-difluorobiphenyl | Theoretical (DFT) | Severe destabilization of planar form noted |

This table is generated based on data from available research for comparative purposes. nih.govlibretexts.orgnih.govbath.ac.uk

For this compound, the significant steric strain induced by the two ortho-fluorine atoms is expected to result in a large dihedral angle, likely greater than that of unsubstituted biphenyl. The synergy between computational prediction and experimental verification is paramount in accurately defining the three-dimensional structure of such complex halogenated biphenyls.

Advanced Synthetic Applications and Material Science Relevance of 4 Bromo 2,6 Difluorobiphenyl

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

4-Bromo-2,6-difluorobiphenyl serves as a highly versatile intermediate in synthetic organic chemistry, primarily due to its distinct combination of reactive sites and modulating substituents. The core of its utility lies in the strategic placement of a bromine atom and two fluorine atoms on the biphenyl (B1667301) scaffold. The bromine atom, located at the 4-position, is a key functional group for carbon-carbon bond formation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of organic moieties, including alkyl, aryl, and alkynyl groups, thereby enabling the extension of the molecular framework and the construction of more complex, poly-aromatic systems.

The presence of the two fluorine atoms at the 2- and 6-positions significantly influences the electronic properties of the molecule. Fluorine's high electronegativity imparts a strong inductive effect, which can alter the reactivity of the aromatic rings and the properties of the final molecule. This strategic fluorination is critical in modifying characteristics such as metabolic stability and binding interactions in the context of drug design and high-performance materials. nbinno.com The unique combination of a reactive bromine handle and electron-withdrawing fluorine substituents makes this compound and its analogues valuable building blocks for creating larger, functional organic molecules with precisely controlled architectures. ossila.com For instance, related halogenated biphenyls are used as foundational materials for synthesizing pharmaceuticals, demonstrating the importance of this structural motif in medicinal chemistry. guidechem.com

Applications in the Design and Synthesis of Functional Materials

The unique structural and electronic features of this compound make it a valuable precursor in the field of materials science. Its rigid biphenyl core, combined with the specific properties imparted by the halogen substituents, facilitates its use in a range of advanced functional materials.

Precursors for Advanced Liquid Crystals and Optoelectronic Display Devices

Biphenyl derivatives are fundamental components in the design of liquid crystals (LCs) due to their inherent rigidity and rod-like molecular shape, which promotes the formation of mesophases. nbinno.com The this compound structure can serve as a core unit for synthesizing more complex liquid crystal molecules. The bromine atom acts as a convenient synthetic handle for introducing various terminal groups through cross-coupling reactions. These terminal groups are crucial for fine-tuning the mesophase behavior, such as the temperature range of the liquid crystalline phase.

Furthermore, the fluorine substituents play a critical role in modulating the dielectric anisotropy and viscosity of the resulting LC materials, which are key parameters for their application in display devices. By modifying the molecular structure through derivatization of the bromo-functionalized biphenyl core, researchers can engineer materials with specific optical and electronic properties required for advanced optoelectronic displays. chemimpex.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductor Architectures

In the realm of organic electronics, fluorinated aromatic compounds are of significant interest for their potential to enhance device performance and stability. The this compound unit can be incorporated into larger conjugated systems that function as organic semiconductors. The fluorine atoms tend to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This can improve the environmental stability of the material and facilitate more efficient charge injection from electrodes in devices like OLEDs.

Structurally similar compounds, such as 4-bromo-2,6-difluoroaniline (B33399), are used to synthesize hole-transporting materials for perovskite solar cells and OLEDs. ossila.com By using this compound as a building block, it is possible to construct novel host materials, emitters, or charge-transport materials. The bromine atom allows for polymerization or the attachment of other functional units, leading to the creation of polymers and macromolecules with tailored semiconducting properties for use in advanced electronic architectures. nbinno.comevitachem.com

Development of Self-Assembled Molecular Architectures and Responsive Materials

Self-assembly is a powerful strategy for creating highly ordered nanostructures from the bottom up. The specific functional groups on this compound can be used to guide intermolecular interactions and direct the formation of well-defined supramolecular structures. The bromine atom, in particular, can participate in halogen bonding, a non-covalent interaction that can be used to control molecular packing. Research on related brominated aromatic compounds has shown that weak intermolecular interactions, such as Br⋯S contacts, can facilitate highly ordered lamellar packing motifs, which is crucial for achieving high charge carrier mobility in organic electronics. rsc.org

This ability to direct molecular arrangement makes this compound a candidate for developing self-assembled monolayers on surfaces or for creating responsive materials. For example, a palladium-azobenzene complex synthesized from the related 4-bromo-2,6-difluoroaniline demonstrated photo-switching properties, allowing it to reversibly switch between two distinct self-assembled structures. ossila.com This highlights the potential for designing "smart" materials that can change their structure and properties in response to external stimuli like light.

Derivatization for Tailored Electronic, Optical, and Supramolecular Properties

The true strength of this compound as a molecular building block lies in the extensive possibilities for its derivatization to fine-tune material properties. The bromine atom is the primary site for modification, allowing for the attachment of a vast array of functional groups that can systematically alter the molecule's electronic, optical, and self-assembly characteristics.

Below is a table summarizing the influence of derivatization on the compound's properties:

| Property to Tailor | Derivatization Strategy | Resulting Effect | Potential Application |

| Electronic Properties | Suzuki coupling with electron-donating or electron-withdrawing arylboronic acids. | Modulates HOMO/LUMO energy levels, altering the band gap and charge transport characteristics. nbinno.com | Organic semiconductors, Hole-transport materials ossila.com |

| Optical Properties | Sonogashira coupling with fluorescent or phosphorescent alkynes. | Introduces chromophores, leading to materials with specific absorption and emission wavelengths. | OLED emitters, Fluorescent sensors guidechem.com |

| Supramolecular Assembly | Attachment of groups capable of hydrogen bonding or specific intermolecular interactions. | Directs molecular packing into desired architectures (e.g., lamellar, columnar). rsc.org | Nanostructured thin films, Responsive materials |

| Nonlinear Optical (NLO) Properties | Introduction of strong donor-acceptor groups across the biphenyl system. | Creates molecules with a large hyperpolarizability, suitable for NLO applications. scispace.com | Optical switching, Frequency conversion |

This targeted derivatization allows for a rational design approach to new materials. By selecting the appropriate reaction and coupling partner, scientists can engineer molecules with a predefined set of properties, making this compound a powerful platform for innovation in materials science.

Emerging Research Perspectives and Future Directions for 4 Bromo 2,6 Difluorobiphenyl

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The pursuit of efficient and environmentally benign synthetic routes to halogenated biphenyls is a cornerstone of contemporary organic chemistry. While specific methodologies for 4-Bromo-2,6-difluorobiphenyl are still emerging, research into analogous compounds, such as 4-bromo-2-fluorobiphenyl (B126189), offers valuable insights. Traditional approaches often rely on multi-step sequences that may involve costly reagents and generate significant waste.

A notable advancement in the synthesis of related compounds involves a departure from the use of expensive brominating agents like N-bromosuccinimide. Instead, more cost-effective and atom-economical approaches utilizing elemental bromine are being explored. A patented method for synthesizing 4-bromo-2-fluorobiphenyl, for instance, employs bromine in dichloromethane, followed by diazotization and a catalytic biphenyl (B1667301) formation. This approach significantly reduces synthesis costs.

Future research in the synthesis of this compound is anticipated to focus on the following areas:

Catalytic Cross-Coupling Reactions: The development of novel palladium, nickel, or copper-based catalytic systems for the direct C-H arylation of 1-bromo-3,5-difluorobenzene (B42898) or the cross-coupling of a suitably functionalized difluorobenzene derivative with a brominated phenyl partner.

Flow Chemistry: The transition from batch to continuous flow processes can offer enhanced safety, improved reaction control, and higher yields. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in microreactors can lead to cleaner reactions with fewer byproducts.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and sustainability. While still a nascent field for this class of compounds, the potential for enzymatic C-F and C-Br bond formation is an exciting avenue for exploration.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Established procedures | High cost, significant waste generation |

| Catalytic Cross-Coupling | High efficiency and selectivity, milder reaction conditions | Catalyst cost and stability, ligand design |

| Flow Chemistry | Enhanced safety, scalability, improved process control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, environmentally benign | Enzyme discovery and engineering, substrate scope |

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Application of Advanced In Situ Spectroscopic Techniques for Reaction Mechanism Elucidation

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols, enhancing yields, and ensuring process safety. Advanced in situ spectroscopic techniques are powerful tools for monitoring reaction kinetics and identifying transient intermediates in real-time. For the synthesis of this compound, the application of these techniques could unravel intricate mechanistic details.

Future research directions in this area will likely involve:

ReactIR (Fourier-Transform Infrared Spectroscopy): To monitor the concentration of reactants, products, and key intermediates throughout the course of the reaction by tracking their characteristic vibrational frequencies.

Process NMR (Nuclear Magnetic Resonance): To provide detailed structural information on species present in the reaction mixture, enabling the identification of isomers and unstable intermediates.

Raman Spectroscopy: To complement IR spectroscopy, particularly for reactions in aqueous media or for monitoring symmetric vibrations.

The insights gained from these techniques will be instrumental in optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield and selectivity of this compound.

High-Throughput Screening and Machine Learning Approaches in Computational Chemistry for Derivative Design

The vast chemical space of this compound derivatives presents both an opportunity and a challenge for the discovery of new molecules with tailored properties. High-throughput screening (HTS) and machine learning (ML) are transforming the landscape of materials and drug discovery by accelerating the design-synthesis-testing cycle.

In the context of this compound, these computational approaches can be leveraged to:

Virtual Screening: Create large virtual libraries of derivatives by systematically modifying the biphenyl core with various functional groups.

Predictive Modeling: Develop quantitative structure-property relationship (QSPR) models using machine learning algorithms to predict key properties such as electronic, optical, and thermal characteristics of the virtual derivatives.

Generative Models: Employ advanced ML techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to propose novel molecular structures with desired properties that may not be intuitively obvious to a human chemist.

The integration of these computational tools will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the discovery of new materials for a range of applications.

Exploration of this compound and its Analogs in Next-Generation Material Systems

The unique combination of a biphenyl backbone with fluorine and bromine substituents endows this compound with properties that make it an attractive building block for advanced materials. The fluorine atoms can enhance thermal stability, tune electronic properties, and influence intermolecular interactions, while the bromine atom provides a reactive handle for further functionalization.

While direct applications of this compound are still under investigation, the use of the closely related 4-bromo-2,6-difluoroaniline (B33399) as a precursor for materials in organic electronics highlights the potential of this structural motif. Conjugated triarylamines synthesized from 4-bromo-2,6-difluoroaniline have been utilized as hole-transporting materials in perovskite solar cells and organic light-emitting diodes (OLEDs).

Future research is expected to explore the incorporation of the this compound core into:

Organic Semiconductors: For applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the electronic properties can be fine-tuned through derivatization.

Advanced Polymers: As a monomer or additive to create polymers with enhanced thermal stability, flame retardancy, and specific optical properties.

Liquid Crystals: The rigid biphenyl core suggests potential for the design of novel liquid crystalline materials.

A summary of potential applications and the role of the key structural features is provided in Table 2.

| Application Area | Key Structural Feature | Potential Advantage |

| Organic Electronics | Difluorobiphenyl core | Tunable electronic properties, enhanced stability |

| Advanced Polymers | Bromine and fluorine atoms | Flame retardancy, thermal stability |

| Liquid Crystals | Rigid biphenyl structure | Anisotropic properties, self-assembly |

Table 2: Potential Applications of this compound in Next-Generation Materials

Integration with Supramolecular Chemistry and Nanotechnology for Hierarchical Structures

The principles of supramolecular chemistry, which govern the non-covalent interactions between molecules, offer a powerful bottom-up approach to the construction of complex and functional hierarchical structures. The presence of fluorine and bromine atoms in this compound provides opportunities for directing self-assembly through halogen bonding and other non-covalent interactions.

Recent research has demonstrated the ability of the 4-bromo-2,6-difluorophenyl moiety to participate in supramolecular self-assembly. Specifically, tin(IV) porphyrins functionalized with 4-bromo-2,6-difluorophenyl groups have been shown to form self-assembled structures mediated by activated sigma-hole interactions. This indicates the potential of the this compound unit to act as a tecton in crystal engineering and the design of supramolecular polymers.

Future directions in this area may include:

Crystal Engineering: The systematic study of the solid-state packing of this compound and its derivatives to understand and control the formation of specific crystal lattices with desired properties.

Self-Assembled Monolayers (SAMs): The formation of ordered monolayers on surfaces, which could have applications in molecular electronics and sensing.

Nanoparticle Functionalization: The attachment of this compound derivatives to the surface of nanoparticles to modify their properties and create hybrid nanomaterials.

The convergence of the molecular design of this compound with the principles of supramolecular chemistry and nanotechnology opens up exciting possibilities for the creation of new materials with emergent functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.